molecular formula C8H10O3S B166747 3-Methyl-4-methylsulfonylphenol CAS No. 14270-40-7

3-Methyl-4-methylsulfonylphenol

Cat. No. B166747
CAS RN: 14270-40-7
M. Wt: 186.23 g/mol
InChI Key: KGPGKOSHODHUSR-UHFFFAOYSA-N
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Description

3-Methyl-4-methylsulfonylphenol is a chemical compound with the molecular formula C8H10O3S . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-methylsulfonylphenol consists of 8 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 186.23 g/mol. Further structural analysis can be performed using techniques such as mass spectrometry and electron diffraction .


Physical And Chemical Properties Analysis

3-Methyl-4-methylsulfonylphenol has a density of 1.3±0.1 g/cm^3, a boiling point of 391.4±42.0 °C at 760 mmHg, and a flash point of 190.5±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 63 Å^2 .

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis Techniques : A study detailed the synthesis of vinylallenyl sulfones like 3-methyl-1-methylsulfonylpenta-1,2,4-triene, demonstrating various electrophile-induced reactions and pathways, important for creating heterocyclic products (Christov & Ivanov, 2004).
  • Sulfonation and Sulfation : Research on the sulfation and sulfonation of methylated phenols with sulfur trioxide has provided insights into the product distributions and electronic effects of substituents (Goossens et al., 1988).
  • Catalytic Synthesis : A study used a Bronsted-acidic task-specific ionic liquid for the synthesis of dibenzo[a,j]xanthenes, demonstrating an efficient method with high yields and simple workup (Gong et al., 2009).

Chemical Properties and Reactions

  • Gas Phase Reactions : Investigations into the reactions of methylsulfinyl and methyl disulfide anions revealed their weak base and oxidizing properties, contributing to the understanding of their reactivity (Downard et al., 1992).
  • Sulfone Synthesis for Fuel Cells : Research focused on synthesizing disulfonated monomers for proton exchange membranes in fuel cells, highlighting the potential of these compounds in energy applications (Sankir et al., 2006).

Applications in Materials Science

  • Polymer Synthesis : A study explored the synthesis of poly(ether ketone)s with pendant methyl groups and sulfone linkages, showing potential applications in creating materials with high thermal stability and good solubility (Sheng et al., 2008).

properties

IUPAC Name

3-methyl-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGKOSHODHUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162132
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-methylsulfonylphenol

CAS RN

14270-40-7
Record name 3-Methyl-4-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14270-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014270407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methanesulfonyl-3-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Huang, SA Mabury - Journal of agricultural and food chemistry, 2000 - ACS Publications
… phenol hydrolysis product of fenthion and fenoxon, 3-methyl-4-methylthiophenol was not stable in pH 7 and pH 9 buffered solutions at 50 C, whereas 3-methyl-4-methylsulfonylphenol …
Number of citations: 21 pubs.acs.org
RL Metcalf, TR Fukuto, MY Winton - Bulletin of the World Health …, 1963 - ncbi.nlm.nih.gov
… 3-methyl-4-methylsulfonylphenol was also prepared from 3-methyl-4-methylthiophenyl … A mixture of 4 g of the sodium salt of 3-methyl-4-methylsulfonylphenol and 3.2 g of dimethyl …
Number of citations: 18 www.ncbi.nlm.nih.gov

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